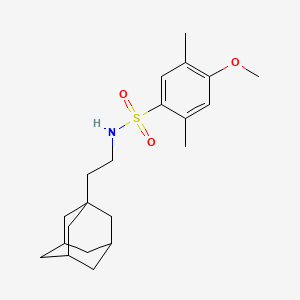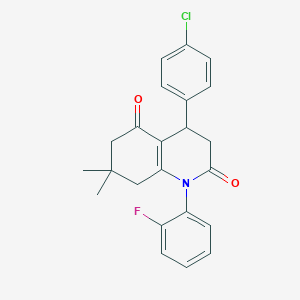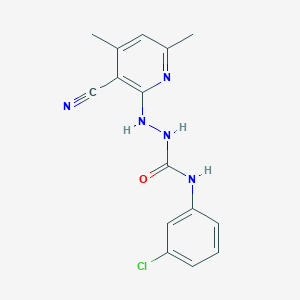![molecular formula C20H22F3NO2 B11505675 6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11505675.png)
6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-ジエトキシ-1-[4-(トリフルオロメチル)フェニル]-1,2,3,4-テトラヒドロイソキノリンは、以下の化学式を持つ複雑な有機化合物です。
C20H21F3NO2
{_svg_1}. この化合物はテトラヒドロイソキノリン類に属し、その独特の構造により興味深い性質を示します。準備方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4-(trifluoromethyl)benzaldehyde with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of suitable reagents. The reaction typically proceeds under mild conditions and yields the desired product .
Industrial Production Methods: While industrial-scale production methods are less common, the compound can be synthesized using scalable processes. Optimization of reaction conditions, solvent choice, and catalysts is crucial for efficient large-scale synthesis.
化学反応の分析
Reactivity: 6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the carbonyl group leads to the formation of the tetrahydroisoquinoline ring.
Substitution: Nucleophilic substitution reactions occur at the ethoxy groups.
Cyclization: Intramolecular cyclization reactions are possible due to the presence of the tetrahydroisoquinoline scaffold.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides.
Cyclization: Acidic or basic conditions to promote intramolecular reactions.
科学的研究の応用
6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline finds applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated as potential ligands for biological receptors.
Medicine: Studied for its pharmacological properties, including potential antitumor or anti-inflammatory effects.
Industry: Employed in the development of fluorescent probes and labeling reagents
作用機序
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules, leading to downstream effects. Further research is needed to elucidate its precise mode of action.
類似化合物との比較
While 6,7-Diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline is unique in its structure, it shares similarities with other tetrahydroisoquinolines. Comparative studies can reveal its distinct features and potential advantages.
特性
分子式 |
C20H22F3NO2 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
6,7-diethoxy-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H22F3NO2/c1-3-25-17-11-14-9-10-24-19(16(14)12-18(17)26-4-2)13-5-7-15(8-6-13)20(21,22)23/h5-8,11-12,19,24H,3-4,9-10H2,1-2H3 |
InChIキー |
YJILLLFCIYGBTA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(F)(F)F)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11505601.png)
![5-Butyl-3-(2-hydroxy-4-methoxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11505605.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11505630.png)


![2-[(2-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11505638.png)
![2-bromo-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide](/img/structure/B11505640.png)
![methyl 2-({(Z)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B11505649.png)

![{4-[4-Nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11505657.png)
![6-Amino-3-(thiophen-2-yl)-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11505666.png)
![2-(1-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B11505667.png)

